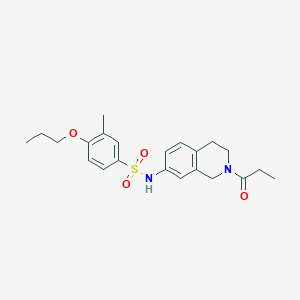

N-(2-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

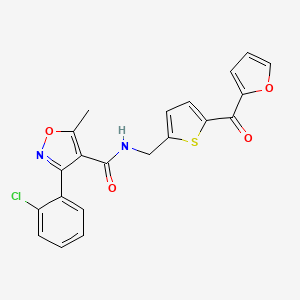

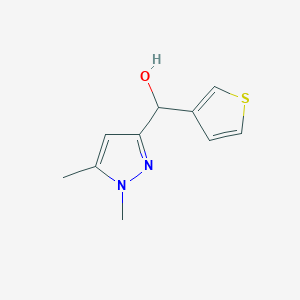

“N-(2-ethylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The presence of the 2-oxo group indicates a carbonyl group (=O) at the 2nd position of the pyridine ring. The N-(2-ethylphenyl)-1-(3-fluorobenzyl) part suggests the presence of an ethylphenyl group and a fluorobenzyl group attached to the nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, introduction of the 2-oxo group, and attachment of the N-(2-ethylphenyl)-1-(3-fluorobenzyl) moiety. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, the carbonyl group at the 2nd position, and the N-(2-ethylphenyl)-1-(3-fluorobenzyl) moiety. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The pyridine ring, being aromatic, would be involved in electrophilic aromatic substitution reactions. The carbonyl group could undergo nucleophilic addition reactions, and the nitrogen atom could participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring, carbonyl group, and nitrogen could contribute to its polarity, solubility, boiling/melting points, and other properties .Aplicaciones Científicas De Investigación

Inhibitors of Kinase Superfamily and Potential Anticancer Agents

Compounds with a 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, such as BMS-777607, have been identified as potent and selective inhibitors of the Met kinase superfamily. This kinase is implicated in various cancers, suggesting potential therapeutic applications in oncology. The modification of pyridine and pyridone positions within these molecules has been shown to improve enzyme potency, aqueous solubility, and kinase selectivity, highlighting the importance of structural optimization in drug discovery (Schroeder et al., 2009).

Fluorinated Derivatives for Intracellular pH Measurement

The synthesis of fluorinated derivatives of 2-aminophenol, for example, N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, has been explored for the measurement of intracellular pH. These compounds, by virtue of their specific structural modifications, exhibit pH sensitivity and negligible affinity for other physiological ions, which could be relevant for the design of similar compounds for biological imaging and diagnostics (Rhee, Levy, & London, 1995).

Antimicrobial and Antituberculosis Activity

Another area of research application for compounds with a dihydropyridine core is antimicrobial and antituberculosis activity. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a degree of structural similarity to the compound , have shown promising in vitro activity against Mycobacterium tuberculosis, indicating potential use in the treatment of tuberculosis and related bacterial infections (Jeankumar et al., 2013).

Fluorine-19 NMR in Drug Discovery

The use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy in drug discovery, particularly in the study of metabolism and disposition of potent HIV integrase inhibitors, highlights the utility of fluorinated compounds in pharmacokinetic studies. This approach allows for the detailed tracking of drug metabolites and can inform the design of new therapeutic agents with optimized properties (Monteagudo et al., 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-2-16-8-3-4-11-19(16)23-20(25)18-10-6-12-24(21(18)26)14-15-7-5-9-17(22)13-15/h3-13H,2,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMJBVUPDIMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2676061.png)

![N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676064.png)

![Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2676066.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)

![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2676081.png)